molecular formula C24H19BrClN5OS B11665540 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide

Cat. No.: B11665540
M. Wt: 540.9 g/mol
InChI Key: SIEKYTYXELWUIT-JVWAILMASA-N
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Description

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a bromophenyl group, a phenyl group, a sulfanyl group, and a chlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate precursor, such as an aldehyde or ketone.

    Introduction of the Bromophenyl and Phenyl Groups: The bromophenyl and phenyl groups are introduced through substitution reactions, often using bromobenzene and benzene derivatives.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiolation reaction, typically using thiourea or a similar reagent.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed through a condensation reaction involving acetic acid hydrazide and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the acetohydrazide moiety, potentially leading to the formation of amines or hydrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Substitution reactions may involve reagents like sodium methoxide, potassium tert-butoxide, and various halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, hydrazines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as an antimicrobial and antifungal agent. Its triazole ring is known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It may exhibit anti-inflammatory, anticancer, and antiviral properties, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including corrosion resistance and adhesion promotion.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The bromophenyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity. The sulfanyl group can undergo redox reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-bromophenyl)ethylidene]acetohydrazide
  • 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-fluorophenyl)ethylidene]acetohydrazide
  • 2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-iodophenyl)ethylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide lies in its specific combination of functional groups. The presence of both bromophenyl and chlorophenyl groups, along with the triazole and sulfanyl moieties, provides a unique set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H19BrClN5OS

Molecular Weight

540.9 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2-chlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C24H19BrClN5OS/c1-16(20-9-5-6-10-21(20)26)27-28-22(32)15-33-24-30-29-23(17-11-13-18(25)14-12-17)31(24)19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H,28,32)/b27-16+

InChI Key

SIEKYTYXELWUIT-JVWAILMASA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)/C4=CC=CC=C4Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4Cl

Origin of Product

United States

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